molecular formula C23H26N4O B15167814 N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea CAS No. 648420-65-9

N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea

Cat. No.: B15167814
CAS No.: 648420-65-9
M. Wt: 374.5 g/mol
InChI Key: PRXJHPGFUZPMRA-UHFFFAOYSA-N
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Description

N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea (IUPAC name: 1-[(4-tert-butylphenyl)methyl]-3-isoquinolin-5-ylurea) is a urea derivative characterized by its bifunctional aromatic and aliphatic substituents. Its structure includes:

  • Isoquinolin-5-yl group: A nitrogen-containing heterocycle known for enhancing binding affinity to biological targets, particularly in kinase inhibition .

This compound is registered under identifiers such as BDBM50147083, CHEMBL323134, and SCHEMBL4019245, with applications explored in medicinal chemistry and agrochemical research .

Properties

CAS No.

648420-65-9

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

1-[[4-(cyclohexylamino)phenyl]methyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C23H26N4O/c28-23(27-22-8-4-5-18-16-24-14-13-21(18)22)25-15-17-9-11-20(12-10-17)26-19-6-2-1-3-7-19/h4-5,8-14,16,19,26H,1-3,6-7,15H2,(H2,25,27,28)

InChI Key

PRXJHPGFUZPMRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)CNC(=O)NC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Cyclohexylamino Intermediate: : The first step involves the reaction of cyclohexylamine with a suitable phenyl derivative to form the cyclohexylamino intermediate. This reaction is usually carried out under mild conditions using a solvent such as ethanol or methanol.

  • Coupling with Isoquinolinyl Derivative: : The cyclohexylamino intermediate is then coupled with an isoquinolinyl derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step typically requires an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran.

  • Formation of the Urea Linkage: : The final step involves the formation of the urea linkage by reacting the coupled intermediate with a suitable isocyanate or carbamate. This reaction is usually carried out under reflux conditions in a solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

  • Substitution: : The compound can undergo substitution reactions, where functional groups on the phenyl or isoquinolinyl rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions are carried out in solvents like dichloromethane, acetonitrile, or dimethylformamide under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules

  • Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

  • Medicine: : The compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the areas of cancer treatment, anti-inflammatory agents, and antimicrobial agents.

  • Industry: : In industrial applications, the compound is used in the development of specialty chemicals, such as corrosion inhibitors, surfactants, and polymer additives. It is also utilized in the formulation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition: : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This mechanism is particularly relevant in the context of drug development, where enzyme inhibitors are used to modulate biochemical pathways.

  • Receptor Binding: : The compound may interact with cellular receptors, triggering or blocking signaling pathways. This interaction can lead to changes in cellular behavior, such as proliferation, differentiation, or apoptosis.

  • DNA Intercalation: : The compound can intercalate into the DNA double helix, disrupting the normal function of nucleic acids. This mechanism is relevant in the context of anticancer research, where DNA intercalators are used to inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Key Substituents Impact on Properties
N-Isoquinolin-5-yl-N'-propylurea Propyl group on urea nitrogen Reduced lipophilicity; simpler structure may limit target specificity compared to bulkier analogs.
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea Naphthalenyl group and dimethylaminopentyl chain Enhanced π-π stacking (naphthalenyl) and potential for prolonged half-life (alkyl chain).
Siduron (N-(2-methylcyclohexyl)-N’-phenylurea) 2-methylcyclohexyl and phenyl groups Herbicidal activity due to phenylurea scaffold; substituents optimize soil persistence and uptake.
Target Compound Isoquinolin-5-yl and 4-(cyclohexylamino)phenylmethyl groups High lipophilicity (logP ~4.2 estimated) and steric bulk; likely improved blood-brain barrier penetration.

Chemical Reactivity

  • Urea Core Stability: The urea moiety (-NH-C(=O)-NH-) is susceptible to hydrolysis under acidic/basic conditions. However, the bulky 4-(cyclohexylamino)phenylmethyl group may sterically protect the urea bond, enhancing metabolic stability compared to N-propyl analogs .
  • Halogen Effects : Unlike fluorophenyl or chlorophenyl derivatives (e.g., N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide ), the target compound lacks halogens, reducing electronegativity but increasing hydrophobicity.

Biological Activity

N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure

The compound features a urea linkage between an isoquinoline moiety and a cyclohexylamino-substituted phenyl group. This structural configuration is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Research has indicated that derivatives of isoquinolin-5-ylurea, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of non-small cell lung cancer (NSCLC) cell lines, demonstrating IC50 values in the nanomolar range for specific mutations of the epidermal growth factor receptor (EGFR) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Selectivity
This compoundA431 (EGFR WT)>1000-
Similar DerivativeH1975 (EGFR L858R/T790M)4161-fold

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been noted that certain isoquinolinones demonstrate dual-action capabilities, including antioxidant properties and inhibition of α-glucosidase, which is relevant for diabetes management . The mechanism appears to involve non-competitive inhibition, as indicated by kinetic studies.

Table 2: Enzyme Inhibition Activity

CompoundEnzymeInhibition TypeIC50 (μM)
This compoundα-GlucosidaseNon-competitive14.8
Similar DerivativeLipoperoxidationMixed13.7

Study 1: Antiproliferative Effects on Lung Cancer

In a recent study focusing on furanopyrimidine-based compounds, it was found that structural modifications significantly impacted cellular potency against lung cancer cell lines. The presence of cyclohexyl groups increased selectivity for mutant EGFR over wild-type EGFR, suggesting that similar modifications in this compound could enhance its anticancer efficacy .

Study 2: Dual Action against Metabolic Disorders

Another investigation highlighted the dual action of phenolic isoquinolinones, which included compounds with cyclohexyl moieties similar to this compound. These compounds exhibited both antioxidant activity and significant inhibition of α-glucosidase, suggesting their potential utility in treating metabolic disorders such as diabetes .

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